molecular formula C11H10O3 B176248 Methyl-4-oxo-4-phenyl-2-butenoate CAS No. 14274-07-8

Methyl-4-oxo-4-phenyl-2-butenoate

Cat. No. B176248
CAS RN: 14274-07-8
M. Wt: 190.19 g/mol
InChI Key: ZNEGOHIZLROWAT-BQYQJAHWSA-N
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Description

Methyl-4-oxo-4-phenyl-2-butenoate , also known as (E)-4-oxo-4-phenyl-2-butenoic acid methyl ester , is a chemical compound with the molecular formula C₁₁H₁₀O₃ . It exhibits a melting point of 199-201°C and boils at 191°C under a pressure of 40 Torr . The compound’s density is approximately 1.134 g/cm³ (predicted) .


Synthesis Analysis

The synthesis of Methyl-4-oxo-4-phenyl-2-butenoate involves the esterification of 4-oxo-4-phenyl-2-butenoic acid with methanol . This reaction yields the methyl ester form of the compound .


Molecular Structure Analysis

The molecular structure of Methyl-4-oxo-4-phenyl-2-butenoate consists of a phenyl ring attached to a butenoate moiety. The ester group is represented by the COOCH₃ functional group. The compound’s double bond configuration is E (trans) .

Scientific Research Applications

Synthesis and Characterization

Methyl 4-oxo-4-phenyl-2-butenoate has been used in the synthesis and characterization of various compounds. For example, its derivatives have been synthesized and characterized based on elemental analyses, molecular weight measurements, and spectroscopic studies, providing valuable insights into the properties of these compounds (Sharrna, Singh, & Rai, 1998).

Antibacterial Properties

This compound exhibits antibacterial properties, particularly against drug-resistant strains of Staphylococcus aureus, including MRSA. It works by inhibiting MenB in the bacterial menaquinone biosynthesis pathway, and its efficacy has been validated in vivo using mouse models of MRSA infection (Matarlo et al., 2016).

Analytical Applications

The compound has found applications in analytical chemistry, particularly in high-performance liquid chromatography (HPLC) for the detection of biologically important thiols. It serves as a fluorogenic labeling reagent, reacting with thiols to produce fluorescent adducts for detection (Gatti, Cavrini, Roveri, & Pinzauti, 1990).

Lewis Acid-Catalyzed Reactions

Methyl 4-oxo-4-phenyl-2-butenoate is used in Lewis acid-catalyzed cycloadditions, yielding various compounds with high regio- and stereoselectivities. These reactions are important for the synthesis of complex organic molecules (Sera et al., 1994).

Microwave-Assisted Synthesis

The compound is utilized in microwave-assisted synthesis methods, particularly in the formation of 4-oxobutenoic acids, serving as an intermediate for various biologically active species and derivatives (Uguen et al., 2021).

Anti-Tumor Properties

Derivatives of methyl 4-oxo-4-phenyl-2-butenoate have shown promising anti-tumor properties against human breast cancer, highlighting its potential in cancer treatment research (Miles et al., 1958).

Novel Compounds Isolation

Research has also led to the isolation of novel butenoate derivatives from natural sources, such as Aspergillus niger, which exhibited weak antioxidant activity, thereby contributing to the field of natural product chemistry (Yuan et al., 2006).

properties

IUPAC Name

methyl (E)-4-oxo-4-phenylbut-2-enoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H10O3/c1-14-11(13)8-7-10(12)9-5-3-2-4-6-9/h2-8H,1H3/b8-7+
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZNEGOHIZLROWAT-BQYQJAHWSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C=CC(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

COC(=O)/C=C/C(=O)C1=CC=CC=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H10O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

190.19 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Methyl-4-oxo-4-phenyl-2-butenoate

CAS RN

14274-07-8
Record name NSC49218
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=49218
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
4
Citations
NF Woolsey, MH Khalil - The Journal of Organic Chemistry, 1975 - ACS Publications
72.83; H, 7.38, O, 19.72. The more polar product 8c had ir bands at 1720, 1690, 1635 cm-1; Xmax 235, 330 nm(e 11800, 68); NMR signals at 6.90 br id-vinyl proton), 5.9 c (two vinyl …
Number of citations: 34 pubs.acs.org
B Koutek, L Pavlíčková, M Souček - Collection of Czechoslovak …, 1973 - cccc.uochb.cas.cz
… Chromatography on a silica gel column afforded dioxosulfone Vc (20%) and ethyl trans-3-methyl-4-oxo-4-phenyl-2-butenoate (43%). For C13 H 140 3 (218 ·2) c.alculated: 71·54% C, 6·…
Number of citations: 7 cccc.uochb.cas.cz
S Mataka, H Kitagawa, T Tsukinoki, M Tashiro… - Bulletin of the …, 1995 - journal.csj.jp
… ethenes 2a-d, and methyl 4-oxo-4-phenyl-2-butenoate (3)) with azomethine ylide generated in situ by the condensation of paraformaldehyde (4a) and N-substituted glycines 5a-c. This …
Number of citations: 6 www.journal.csj.jp
HC CH, CH CH - Organic Syntheses by Oxidation with Metal …, 1986 - Springer
Number of citations: 0

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